4,6-Dichloro-2-methylnicotinamide
Description
4,6-Dichloro-2-methylnicotinamide is a heterocyclic compound derived from nicotinamide, featuring a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and a methyl group at position 2. Its molecular formula is C₇H₆Cl₂N₂O, with a molecular weight of 205.04 g/mol.
Properties
Molecular Formula |
C7H6Cl2N2O |
|---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
4,6-dichloro-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3-6(7(10)12)4(8)2-5(9)11-3/h2H,1H3,(H2,10,12) |
InChI Key |
KQESMGIWEHVJKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methylnicotinamide typically involves the chlorination of 2-methylnicotinamide. One common method includes the reaction of 2-methylnicotinamide with thionyl chloride (SOCl₂) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH₂) or thiourea can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Formation of substituted nicotinamides.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of amines or other reduced derivatives.
Scientific Research Applications
4,6-Dichloro-2-methylnicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of various chemical products and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-methylnicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways and enzyme inhibition.
Comparison with Similar Compounds
4,6-Dichloro-nicotinaldehyde (CAS 1060811-62-2)
- Structure : Pyridine ring with chlorine at positions 4 and 6, and an aldehyde group at position 2.
- Key Differences: The aldehyde group (−CHO) replaces the amide (−CONH₂) and methyl (−CH₃) groups in the target compound. This increases electrophilicity, making it more reactive in nucleophilic addition reactions.
Ethyl 4,6-Dichloro-5-methylnicotinate (CAS 252552-10-6)
- Structure : Ethyl ester at position 3, chlorine at 4 and 6, methyl at 3.
- Key Differences: The ester group (−COOEt) introduces hydrolytic instability compared to the amide group. The methyl group at position 5 (vs.
4,6-Dichloro-N-methoxy-N-methylnicotinamide (CAS 1211522-24-5)
- Structure : Methoxy and methyl groups attached to the amide nitrogen.
- Key Differences : The N-methoxy-N-methyl substitution reduces hydrogen-bonding capacity compared to the unsubstituted amide in the target compound. This modification may enhance lipophilicity and metabolic stability .
Substituent Position and Electronic Effects
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| This compound | Cl (4,6), CH₃ (2), CONH₂ | 205.04 | Moderate solubility, H-bond donor/acceptor |
| 4,6-Dichloro-nicotinaldehyde | Cl (4,6), CHO (2) | 190.00 | High reactivity, low polarity |
| 6-Methylnicotinic acid | CH₃ (6), COOH (2) | 137.13 | High aqueous solubility (carboxylic acid) |
| Methyl 4,6-dichloro-2-methylnicotinate | Cl (4,6), CH₃ (2), COOCH₃ | 220.04 | Ester hydrolysis susceptibility |
- Chlorine Substitution : The presence of chlorine at positions 4 and 6 in all compared compounds enhances electrophilicity and resistance to oxidative degradation.
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